molecular formula C23H37N3O2 B5220136 Ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate

Ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate

Cat. No.: B5220136
M. Wt: 387.6 g/mol
InChI Key: GTBWWXGGYLVLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O2/c1-3-28-23(27)25-17-12-22(13-18-25)26(16-11-20-7-5-4-6-8-20)19-21-9-14-24(2)15-10-21/h4-8,21-22H,3,9-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBWWXGGYLVLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with methylating agents such as methyl iodide or methyl bromide to form 1-methylpiperidine . This intermediate can then undergo further reactions to introduce the phenylethyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and multicomponent reactions are often employed in the large-scale synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-[(1-methylpiperidin-4-yl)methyl-(2-phenylethyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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